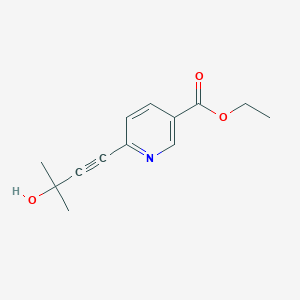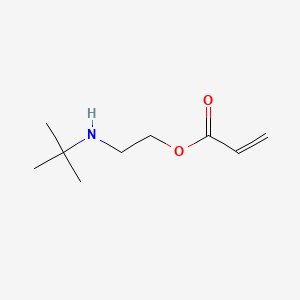
2-Benzylisoquinolinium bromide
Vue d'ensemble
Description
2-Benzylisoquinolinium bromide is a quaternary ammonium compound with the molecular formula C16H14NBr. It is a derivative of isoquinoline, featuring a benzyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Benzylisoquinolinium bromide typically involves the quaternization of isoquinoline with benzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Isoquinoline+Benzyl Bromide→2-Benzylisoquinolinium Bromide
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylisoquinolinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or methoxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Produces substituted isoquinolinium compounds.
Oxidation: Forms N-oxides.
Reduction: Yields secondary amines.
Applications De Recherche Scientifique
2-Benzylisoquinolinium bromide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of neuromuscular blocking agents and other pharmacologically active compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Used in studies involving ion channel blockers and neurotransmitter release mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2-Benzylisoquinolinium bromide primarily involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This makes it useful as a neuromuscular blocking agent in anesthesia.
Comparaison Avec Des Composés Similaires
Atracurium: Another benzylisoquinolinium compound used as a neuromuscular blocker.
Mivacurium: A short-acting benzylisoquinolinium neuromuscular blocker.
Doxacurium: A long-acting benzylisoquinolinium neuromuscular blocker.
Cisatracurium: Known for its intermediate duration of action and lower histamine release compared to atracurium.
Uniqueness: 2-Benzylisoquinolinium bromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzyl group enhances its binding affinity to nicotinic receptors, making it a potent neuromuscular blocker.
Propriétés
IUPAC Name |
2-benzylisoquinolin-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-11,13H,12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGCDVRJXBJGLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450216 | |
| Record name | 2-Benzylisoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23277-04-5 | |
| Record name | NSC131465 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylisoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine](/img/structure/B1624517.png)

![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)


![2-[6-(Methylamino)-2-pyridyl]ethan-1-ol](/img/structure/B1624529.png)
![Methyl 5-oxo-6-[(trifluoromethanesulfonyl)oxy]-1,2,3,5-tetrahydroindolizine-8-carboxylate](/img/structure/B1624530.png)


